molecular formula C24H21ClF4N8O2 B1678835 Razaxaban Hydrochloride CAS No. 405940-76-3

Razaxaban Hydrochloride

Cat. No.: B1678835
CAS No.: 405940-76-3
M. Wt: 564.9 g/mol
InChI Key: CASCTHHMARGRLB-UHFFFAOYSA-N
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Description

Razaxaban Hydrochloride (BMS-561389) is a synthetic, orally bioavailable, and highly selective direct inhibitor of coagulation Factor Xa (FXa). Developed by Bristol Myers Squibb, it was the first synthetic direct FXa inhibitor to enter clinical trials . Its structure features a benzisoxazole core, a trifluoromethyl group, and a dimethylaminomethyl-substituted imidazole, enabling potent binding to the FXa active site. Preclinical studies demonstrated an FXa inhibition constant (Ki) of <0.1 nM and selectivity >10,000-fold over thrombin and other serine proteases . Razaxaban showed efficacy in preventing venous thrombosis in humans and arterial thrombosis in animal models . However, its development was discontinued in Phase II in 2004 due to unresolved pharmacokinetic or safety concerns .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of razaxaban hydrochloride involves several key steps:

    Formation of Key Intermediate: The synthesis begins with the formation of a key intermediate, 4-(4-aminophenyl)-3-morpholinone, through a ring-closure reaction of 2-(2-haloethoxy)acetamides with N-(4-aminophenyl).

    Series of Reactions: This intermediate undergoes a series of reactions, including epoxide ring opening, substitution, and cyclization, to form 4-{4-[1,3-oxazolidin-2-one-5-(aminomethyl)]phenyl}morpholin-3-one.

    Final Substitution Reaction: The final step involves a substitution reaction with 2-chloroformyl-5-chlorothiophene to produce razaxaban.

Industrial Production Methods: The industrial production of this compound is designed to be efficient and environmentally friendly. The process avoids the use of expensive metals like palladium and minimizes pollution, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Razaxaban hydrochloride primarily undergoes substitution reactions during its synthesis. It is also involved in reactions that inhibit factor Xa activity, which is crucial for its anticoagulant properties .

Common Reagents and Conditions:

Major Products Formed: The major product formed from these reactions is this compound itself, which is characterized by its potent anticoagulant activity .

Mechanism of Action

Razaxaban hydrochloride is part of a class of direct factor Xa inhibitors, which includes other compounds such as:

  • Rivaroxaban
  • Apixaban
  • Edoxaban
  • Betrixaban

Uniqueness: this compound is unique in its specific chemical structure and its combination of high potency and selectivity for factor Xa. It has been shown to be effective in combination with other anticoagulants, such as aspirin and clopidogrel, without significantly increasing bleeding risk .

Comparison with Similar Compounds

Apixaban

Apixaban, a follow-up compound to Razaxaban, was designed to improve pharmacologic properties, particularly bleeding risk .

Parameter Razaxaban Hydrochloride Apixaban
FXa Ki <0.1 nM 0.08 nM
Oral Bioavailability Not explicitly reported (oral activity confirmed) 50%
Half-Life ~8–12 hours (preclinical) ~12 hours
Metabolism Hepatic (CYP-dependent pathways) Hepatic (CYP and non-CYP)
Clinical Status Discontinued (Phase II) Approved (2012)

Key Differences :

  • Apixaban retains Razaxaban’s high FXa affinity but exhibits superior pharmacokinetics, including predictable absorption unaffected by food and a favorable bleeding profile .
  • Structural modifications, such as replacing Razaxaban’s benzisoxazole with a pyrazolopyridine, enhanced Apixaban’s metabolic stability .

Rivaroxaban

Rivaroxaban (Xarelto®), approved in 2008, was the first oral FXa inhibitor to reach the market .

Parameter This compound Rivaroxaban
FXa Ki <0.1 nM 0.4 nM
Selectivity (vs. Thrombin) >10,000-fold >10,000-fold
Oral Bioavailability High (preclinical) 80–100%
Half-Life ~8–12 hours 5–13 hours
Clinical Status Discontinued (Phase II) Approved (2008)

Key Differences :

  • Rivaroxaban’s oxazolidinone scaffold allows dual inhibition of free and clot-bound FXa, whereas Razaxaban primarily targets free FXa .

DPC423

DPC423, a pyrazole analog, shares structural similarities with Razaxaban but features distinct pharmacokinetics .

Parameter This compound DPC423
FXa Ki <0.1 nM 0.1 nM
Half-Life ~8–12 hours ~30 hours (humans)
Clinical Status Discontinued (Phase II) Phase I (discontinued)

Key Differences :

Pyrrolidine Dicarboxylic Acid Amides

A 2010 study described a pyrrolidine-based FXa inhibitor with sub-nanomolar potency and high selectivity .

Parameter This compound Pyrrolidine Derivative
FXa Ki <0.1 nM 0.2 nM
Selectivity (vs. Thrombin) >10,000-fold >1,000-fold
Ex Vivo Antithrombotic Activity Effective in models Superior efficacy in rat models

Key Differences :

Structural and Mechanistic Insights

  • Razaxaban : Its L-shaped structure fits into FXa’s S1 pocket, with the benzisoxazole nitrogen forming hydrogen bonds with Ala190 and Asp189 . The trifluoromethyl group enhances hydrophobic interactions .
  • Apixaban/Rivaroxaban : Both retain critical hydrogen-bonding motifs but incorporate rigid heterocycles (e.g., pyrazolopyridine in Apixaban) to optimize metabolic stability .

Biological Activity

Razaxaban hydrochloride is a potent direct inhibitor of coagulation factor Xa, which plays a critical role in the coagulation cascade. Its biological activity has been extensively studied, particularly in the context of its anticoagulant properties. This article explores the mechanisms of action, pharmacodynamics, and clinical implications of this compound, supported by data tables and case studies.

Razaxaban functions by selectively inhibiting factor Xa, thereby preventing the conversion of prothrombin to thrombin. This inhibition results in decreased thrombin generation and subsequent reduction in clot formation. The compound's structure, featuring a 1,2-benzisoxazole moiety, contributes to its high selectivity and potency against factor Xa .

In Vitro Studies

In vitro studies have demonstrated that Razaxaban effectively inhibits thrombin generation in human plasma. The half maximal inhibitory concentration (IC50) for thrombin generation was found to be approximately 50 nM, indicating strong anticoagulant activity . Additionally, Razaxaban has shown minimal effects on platelet aggregation at concentrations up to 10 µM, suggesting a favorable bleeding profile compared to traditional anticoagulants .

In Vivo Studies

In animal models, Razaxaban exhibited dose-dependent antithrombotic effects. For instance, in a rabbit model of carotid artery thrombosis, Razaxaban at a dose of 3 mg/kg/h significantly increased blood flow and reduced thrombus formation without enhancing bleeding times . The drug's efficacy was further validated through various thrombosis models, demonstrating its potential for clinical application in preventing thromboembolic events.

Clinical Implications

Razaxaban has been investigated for its safety and efficacy in various clinical settings. It has shown promise as an alternative to traditional anticoagulants like warfarin due to its predictable pharmacokinetics and lack of need for routine monitoring.

Case Studies

  • Combination Therapy : A study evaluating the combination of Razaxaban with aspirin and clopidogrel indicated that this regimen could enhance antithrombotic effects without significantly increasing bleeding risks. The combination therapy showed improved blood flow metrics compared to dual therapy with aspirin and clopidogrel alone .
  • Thrombus Formation : Research involving the perfusion of human blood over tissue factor-coated surfaces demonstrated that Razaxaban significantly reduced thrombus and fibrin formation under arterial flow conditions. This suggests that Razaxaban may be effective in managing acute thrombotic events .

Data Summary

The following table summarizes key pharmacodynamic parameters and findings from studies involving this compound:

Parameter Value Study Reference
IC50 for thrombin generation50 nM
Antithrombotic ED500.22 mg/kg/h
Increase in bleeding time (cuticle)1.92 times control
Reduction in thrombus formationSignificant at all doses

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Razaxaban Hydrochloride as a factor Xa (FXa) inhibitor, and how can researchers validate its selectivity in vitro?

this compound inhibits FXa by competitively binding to the enzyme's active site, preventing prothrombinase complex formation and thrombin generation. To validate selectivity, researchers should:

  • Perform in vitro enzymatic assays comparing inhibition constants (Ki) for FXa versus other serine proteases (e.g., thrombin, trypsin) .
  • Use surface plasmon resonance (SPR) or X-ray crystallography to confirm direct binding to FXa .
  • Conduct selectivity profiling in plasma-based models to assess interference with other coagulation pathways .

Q. How does this compound achieve high oral bioavailability, and what methodologies are used to optimize its pharmacokinetic (PK) properties?

Its oral bioavailability (~50%) stems from structural modifications enhancing membrane permeability and metabolic stability:

  • Lipophilicity optimization : LogP/D calculations and artificial membrane permeability assays (e.g., PAMPA) guide modifications to improve intestinal absorption .
  • Metabolic stability : Incubate with liver microsomes or hepatocytes to identify metabolic hotspots (e.g., CYP450-mediated degradation) and introduce fluorine or methyl groups to block oxidation .
  • PK studies : Use radiolabeled compounds in rodent models to track absorption, distribution, and excretion .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy and clinical outcomes in this compound studies?

Discrepancies often arise from interspecies differences in coagulation pathways or dosing regimens. Mitigation strategies include:

  • Translational PK/PD modeling : Correlate plasma drug levels with FXa inhibition across species using pharmacodynamic markers (e.g., thrombin-antithrombin complexes) .
  • Dose extrapolation : Apply allometric scaling adjusted for species-specific plasma protein binding and clearance rates .
  • Mechanistic toxicology : Evaluate off-target effects (e.g., platelet aggregation) in human primary cell assays to identify risks not apparent in animal models .

Q. What experimental designs are critical for assessing Razaxaban’s structure-activity relationship (SAR) in next-generation FXa inhibitors?

Key steps include:

  • Scaffold diversification : Synthesize analogs with variations in the benzisoxazole or pyrazole moieties and test FXa inhibition via chromogenic substrate assays .
  • Crystallographic analysis : Resolve co-crystal structures of Razaxaban-FXa complexes to identify critical hydrogen bonds (e.g., with Tyr228) and hydrophobic interactions .
  • Free-energy perturbation (FEP) simulations : Predict binding affinity changes for proposed structural modifications .

Q. How can researchers address Razaxaban’s limited clinical translation despite promising preclinical data?

Razaxaban was superseded by apixaban due to bleeding risk and suboptimal therapeutic windows. Advanced strategies for improvement include:

  • Dual-targeting : Design hybrids with partial FXa and platelet aggregation inhibitors (e.g., P2Y12 antagonists) to reduce bleeding .
  • Prodrug approaches : Modify the carboxylamide group to enhance solubility and reduce gastrointestinal toxicity .
  • Patient stratification : Use genomic biomarkers (e.g., CYP2C19 polymorphisms) to identify subgroups with optimal efficacy/safety profiles .

Q. Methodological Considerations

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • LC-MS/MS : Optimize chromatography (C18 column, 0.1% formic acid) and monitor transitions (e.g., m/z 513 → 281 for Razaxaban) with deuterated internal standards .
  • Ex vivo coagulation assays : Measure anti-FXa activity in plasma using a chromogenic substrate (e.g., S-2222) calibrated against a reference standard .

Q. How should researchers design animal models to evaluate Razaxaban’s antithrombotic efficacy?

  • Venous thrombosis : Induce stasis in rodent inferior vena cava with hypercoagulable stimuli (e.g., FeCl3) and assess thrombus weight reduction .
  • Bleeding risk models : Compare tail-bleeding time in Razaxaban-treated vs. warfarin-treated animals to quantify hemostatic safety .

Properties

IUPAC Name

2-(3-amino-1,2-benzoxazol-5-yl)-N-[4-[2-[(dimethylamino)methyl]imidazol-1-yl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F4N8O2.ClH/c1-34(2)12-21-30-7-8-35(21)13-3-5-17(16(25)10-13)31-23(37)18-11-20(24(26,27)28)32-36(18)14-4-6-19-15(9-14)22(29)33-38-19;/h3-11H,12H2,1-2H3,(H2,29,33)(H,31,37);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASCTHHMARGRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC=CN1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC5=C(C=C4)ON=C5N)C(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClF4N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193598
Record name Razaxaban Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405940-76-3
Record name Razaxaban Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405940763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Razaxaban Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAZAXABAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CLJ1MEZ8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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